molecular formula C24H30BrNO3Si B110587 8-(benzyloxy)-5-[(1R)-2-bromo-1-{[tert-butyl(dimethyl)silyl]oxy}ethyl]quinolin-2(1H)-one CAS No. 530084-74-3

8-(benzyloxy)-5-[(1R)-2-bromo-1-{[tert-butyl(dimethyl)silyl]oxy}ethyl]quinolin-2(1H)-one

Cat. No.: B110587
CAS No.: 530084-74-3
M. Wt: 488.5 g/mol
InChI Key: JQJUYDQHSZTDDO-OAQYLSRUSA-N
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Description

8-(benzyloxy)-5-[(1R)-2-bromo-1-{[tert-butyl(dimethyl)silyl]oxy}ethyl]quinolin-2(1H)-one, also known as this compound, is a useful research compound. Its molecular formula is C24H30BrNO3Si and its molecular weight is 488.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research by Watts and Bunce (2018) outlines a new route to synthesize angular tricyclic amides related to quinolin-2(1H)-ones, demonstrating the versatility in synthesizing such compounds (Watts & Bunce, 2018).
  • Complex Formation and Catalysis : A study by Qiao, Ma, and Wang (2011) highlights the synthesis of aluminum and zinc complexes using quinolin-8-amine derivatives, indicating potential applications in catalysis and material science (Qiao, Ma, & Wang, 2011).
  • Molecular Rearrangements and Transformations : Gorbunova and Mamedov (2006) discuss the oxidative dehydrobromination of quinoxalin-2(1H)-ones, a process that could be relevant for chemical modifications of similar compounds (Gorbunova & Mamedov, 2006).

Applications in Bioactive Molecule Synthesis

  • Synthesis of Bioactive Derivatives : Research by Nowak et al. (2015) involves the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones, which could be structurally similar to the compound , highlighting its potential in creating bioactive molecules (Nowak et al., 2015).
  • Ligand Development for Catalysis : Schlosser et al. (2006) explore the role of certain groups in ligand development for catalysis, which could be relevant for the use of quinolin-2(1H)-ones in similar applications (Schlosser et al., 2006).

Pharmacological Research

  • Development of Pharmacological Agents : Hutchinson et al. (2009) describe the development of a leukotriene synthesis inhibitor, showcasing the potential for compounds like 8-(benzyloxy)-5-[(1R)-2-bromo-1-{[tert-butyl(dimethyl)silyl]oxy}ethyl]quinolin-2(1H)-one in pharmacological applications (Hutchinson et al., 2009).

Material Science and Engineering

  • Inhibition of Corrosion : A study by Rbaa et al. (2018) on the corrosion inhibition properties of quinolin-8-ol derivatives suggests potential applications of similar compounds in material science, especially in protecting metals against corrosion (Rbaa et al., 2018).

Mechanism of Action

This compound is used in the preparation of phenylethanolamine derivatives as β2 adrenoreceptor agonists . Adrenoreceptors are a class of G protein-coupled receptors that are targets of many catecholamines like norepinephrine (noradrenaline) and epinephrine (adrenaline) produced by the body, but also many medications.

Future Directions

The future directions of research involving this compound could potentially involve further exploration of its role as a β2 adrenoreceptor agonist . This could include studying its effects in biological systems, potential therapeutic uses, and more.

Properties

{ "Design of the Synthesis Pathway": [ "The synthesis pathway for the compound '8-(benzyloxy)-5-[(1R)-2-bromo-1-{[tert-butyl(dimethyl)silyl]oxy}ethyl]quinolin-2(1H)-one' involves several steps.", "The first step is the protection of the hydroxyl group of the starting material, followed by the bromination of the protected alcohol.", "The next step involves the substitution of the bromine with a tert-butyl(dimethyl)silyl group, followed by the deprotection of the alcohol to give the desired intermediate.", "The final step involves the coupling of the intermediate with the appropriate benzyl ether to give the final product." ], "Starting Materials": [ "2-hydroxy-5-[(1R)-2-bromo-1-ethyl]quinoline", "tert-butyl(dimethyl)silyl chloride", "potassium carbonate", "benzyl alcohol", "benzyl bromide" ], "Reaction": [ "Step 1: Protect the hydroxyl group of 2-hydroxy-5-[(1R)-2-bromo-1-ethyl]quinoline using an appropriate protecting group such as TBDMS.", "Step 2: Brominate the protected alcohol using N-bromosuccinimide (NBS) and a suitable solvent such as chloroform.", "Step 3: Substitute the bromine with a tert-butyl(dimethyl)silyl group using tert-butyl(dimethyl)silyl chloride and potassium carbonate as the base.", "Step 4: Deprotect the alcohol using an appropriate reagent such as tetra-n-butylammonium fluoride (TBAF) to give the desired intermediate.", "Step 5: Couple the intermediate with benzyl alcohol using a suitable coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as N,N'-dicyclohexylcarbodiimide (DCC) to give the final product." ] }

CAS No.

530084-74-3

Molecular Formula

C24H30BrNO3Si

Molecular Weight

488.5 g/mol

IUPAC Name

5-[(1S)-2-bromo-1-[tert-butyl(dimethyl)silyl]oxyethyl]-8-phenylmethoxy-1H-quinolin-2-one

InChI

InChI=1S/C24H30BrNO3Si/c1-24(2,3)30(4,5)29-21(15-25)18-11-13-20(23-19(18)12-14-22(27)26-23)28-16-17-9-7-6-8-10-17/h6-14,21H,15-16H2,1-5H3,(H,26,27)/t21-/m1/s1

InChI Key

JQJUYDQHSZTDDO-OAQYLSRUSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H](CBr)C1=C2C=CC(=O)NC2=C(C=C1)OCC3=CC=CC=C3

SMILES

CC(C)(C)[Si](C)(C)OC(CBr)C1=C2C=CC(=O)NC2=C(C=C1)OCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CBr)C1=C2C=CC(=O)NC2=C(C=C1)OCC3=CC=CC=C3

Synonyms

5-[(1R)-2-Bromo-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-8-(phenylmethoxy)-2(1H)-quinolinone; _x000B_(R)-8-(Benzyloxy)-5-[2-bromo-1-(tert-butyldimethylsilyloxy)ethyl]quinolin-2(1H)-one; _x000B_(R)-8-(Benzyloxy)-5-[2-bromo-1-[(tert-butyldimethylsilyl)oxy]eth

Origin of Product

United States

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